molecular formula C8H7ClO2 B1584715 5-(Chloromethyl)-2-hydroxybenzaldehyde CAS No. 23731-06-8

5-(Chloromethyl)-2-hydroxybenzaldehyde

Cat. No. B1584715
M. Wt: 170.59 g/mol
InChI Key: WFACWTZLXIFJCM-UHFFFAOYSA-N
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Patent
US04229515

Procedure details

The compound was prepared by a modified procedure of Stoermer and Behn (R. Stoermer and K. Behn, Ber., 34 [1901], 2455). A 500-ml, three-neck flask equipped with a stirrer, thermometer and a gas inlet was charged with salicylaldehyde (61 g), formaldehyde (40 percent aqueous solution, 41 g) and hydrochloric acid (32 weight percent, 60 g). HCl gas was passed into the reaction mixture for 20 hours while the temperature was maintained below 30° C. The resulting dark purple reaction mixture was then treated with hot water (3×200 ml) to remove the unreacted paraformaldehyde. The crude product was sublimed at 100°/1 mm to give 34 g of white 3-formyl-4-hydroxybenzyl chloride (40 percent yield in salicylaldehyde), m.p. 90° C.
[Compound]
Name
[ 1901 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
61 g
Type
reactant
Reaction Step Two
Quantity
41 g
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)O.[CH2:10]=[O:11].[ClH:12].[OH2:13]>>[CH:10]([C:7]1[CH:8]=[C:2]([CH:3]=[CH:5][C:6]=1[OH:13])[CH2:1][Cl:12])=[O:11]

Inputs

Step One
Name
[ 1901 ]
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
61 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)=O
Name
Quantity
41 g
Type
reactant
Smiles
C=O
Name
Quantity
60 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500-ml, three-neck flask equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
was maintained below 30° C
CUSTOM
Type
CUSTOM
Details
to remove the unreacted paraformaldehyde
CUSTOM
Type
CUSTOM
Details
was sublimed at 100°

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=1C=C(CCl)C=CC1O
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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